Posaconazole Piperazine Dioxide
Description
Properties
Molecular Formula |
C37H42F2N8O6 |
|---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O6/c1-3-35(26(2)48)45-36(49)44(25-42-45)29-5-7-30(8-6-29)46(50)14-16-47(51,17-15-46)31-9-11-32(12-10-31)52-20-27-19-37(53-21-27,22-43-24-40-23-41-43)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-,46?,47?/m0/s1 |
InChI Key |
UYZCUQUAYDZPLB-BCNCYLFMSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CC[N+](CC3)(C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-])[O-] |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CC[N+](CC3)(C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-])[O-] |
Origin of Product |
United States |
Contextualization and Origin of Posaconazole Piperazine Dioxide
Significance of Pharmaceutical Impurity Research in Chemical Sciences
The investigation and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are of paramount importance in the pharmaceutical sciences. globalresearchonline.netrjpdft.com An impurity is any component of a drug substance that is not the defined chemical entity. globalresearchonline.net The presence of these unwanted chemicals, even in minute quantities, can significantly impact the efficacy and safety of a medication. rjpdft.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. globalresearchonline.netnih.gov This rigorous scrutiny ensures the quality and consistency of pharmaceutical products, safeguarding public health. globalresearchonline.net
Impurities can originate from various sources, including the starting materials and reagents used in synthesis, by-products of chemical reactions, and degradation of the final product during manufacturing, storage, or formulation. rjpdft.comnih.gov The study of these impurities, known as impurity profiling, involves a suite of analytical techniques to identify, quantify, and characterize these substances. rjpdft.com This comprehensive understanding of a drug's impurity profile is a critical aspect of the drug development and approval process. longdom.org
Overview of Posaconazole (B62084) Chemical Stability and Degradation Susceptibility
Posaconazole is a broad-spectrum triazole antifungal agent used in the treatment and prophylaxis of serious fungal infections. nih.govdrugbank.com Structurally, it is a complex molecule with multiple chiral centers. researchgate.net The chemical stability of Posaconazole is a critical factor in ensuring its therapeutic effectiveness and safety.
Forced degradation studies, which subject the drug substance to harsh conditions like acid, base, heat, light, and oxidation, are employed to understand its intrinsic stability and identify potential degradation products. sci-hub.seresearchgate.net Studies have shown that Posaconazole is susceptible to degradation, particularly under oxidative and, in some cases, acidic and basic conditions. researchgate.netimpactfactor.orgnih.gov While it demonstrates stability against thermolysis and, in some reports, acid and basic hydrolysis, oxidative stress has been consistently identified as a primary degradation pathway. sci-hub.seresearchgate.net This degradation often involves modifications to the central piperazine (B1678402) ring of the Posaconazole molecule. researchgate.netnih.govsci-hub.se
The piperazine moiety is a known site of oxidative degradation in many pharmaceutical compounds. Research suggests that the degradation of Posaconazole can be initiated by the breakage of its piperazine ring. sci-hub.seresearchgate.net This susceptibility to oxidation highlights the importance of controlling storage conditions and manufacturing processes to minimize the formation of degradation impurities.
Identification and Classification of Posaconazole Piperazine Dioxide as a Key Degradation Product
Among the various degradation products of Posaconazole, This compound has been identified as a key impurity. This compound is formed through the oxidation of the piperazine ring within the Posaconazole structure.
The formation of N-oxides, such as this compound, is a common metabolic and degradation pathway for compounds containing a piperazine ring. In the case of Posaconazole, forced degradation studies under oxidative stress conditions have led to the isolation and characterization of this dioxide derivative. researchgate.netresearchgate.net Advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in the unambiguous elucidation of the structure of such degradation products. nih.govresearchgate.net
This compound is classified as a degradation impurity, meaning it is formed from the chemical breakdown of the active pharmaceutical ingredient over time or under specific environmental conditions. rjpdft.com The presence and quantity of this impurity must be carefully monitored and controlled within specified limits to ensure the quality, safety, and efficacy of Posaconazole-containing drug products.
Below is a data table detailing the chemical information for Posaconazole and its key degradation product, this compound.
| Feature | Posaconazole | This compound |
| Chemical Name | 4-(4-(4-(4-(((3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 1-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)-4-(4-(1-((2S,3S)-2-hydroxypentan-3-yl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazine 1,4-dioxide |
| CAS Number | 171228-49-2 | 1902957-95-2 |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄ | C₃₇H₄₂F₂N₈O₆ |
| Molecular Weight | 700.78 g/mol | 732.78 g/mol |
| Classification | Active Pharmaceutical Ingredient | Degradation Impurity |
This table provides a summary of the key chemical identifiers for Posaconazole and its Piperazine Dioxide degradation product. pharmaffiliates.comsimsonpharma.comsimsonpharma.commolsyns.com
Advanced Methodologies for Structural Elucidation and Physicochemical Characterization
Mass Spectrometry-Based Characterization Techniques
Mass spectrometry (MS) is a cornerstone technology for the analysis of pharmaceutical compounds, offering exceptional sensitivity and specificity for determining molecular weight and structure. For a complex molecule like Posaconazole (B62084) Piperazine (B1678402) Dioxide, a combination of high-resolution and tandem mass spectrometry techniques is employed for full characterization.
High-resolution mass spectrometry (HRMS), often utilizing instrumentation such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) MS, is indispensable for determining the precise molecular weight of a compound. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique elemental formula, a critical first step in identifying an unknown or confirming a known structure.
For Posaconazole Piperazine Dioxide, which is understood to be an oxidized derivative of Posaconazole, HRMS would confirm the addition of two oxygen atoms. Posaconazole has an elemental formula of C₃₇H₄₂F₂N₈O₄ and a monoisotopic mass of approximately 700.32 Da. nih.gov The formation of the piperazine dioxide derivative would result in the elemental formula C₃₇H₄₂F₂N₈O₆. HRMS analysis would be expected to detect a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that precisely matches this proposed formula, thereby distinguishing it from other potential impurities or degradants.
Table 1: Theoretical HRMS Data for Posaconazole and this compound
| Compound | Elemental Formula | Monoisotopic Mass (Da) | Theoretical m/z [M+H]⁺ |
|---|---|---|---|
| Posaconazole | C₃₇H₄₂F₂N₈O₄ | 700.3200 | 701.3273 |
The technique's ability to resolve isotopic patterns further corroborates the elemental composition assignment. The observed isotopic distribution for the [M+H]⁺ ion cluster must match the theoretical distribution calculated for C₃₇H₄₂F₂N₈O₆. preprints.orgnih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally elucidate a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often involving Collision-Induced Dissociation (CID), creates a fragmentation "fingerprint" that is unique to the molecule's structure. preprints.orgnih.gov
In the analysis of this compound, the [M+H]⁺ ion at m/z 733.3 would be isolated and subjected to fragmentation. The resulting product ions would provide definitive evidence for the location of the modification. The fragmentation of the parent drug, Posaconazole, is known to involve characteristic losses, such as the loss of water (H₂O). nih.gov For the dioxide derivative, specific fragmentation patterns would be expected:
Neutral Loss of the Side Chain: A primary fragmentation pathway would likely involve the cleavage and neutral loss of the entire N-substituted piperazine dioxide side chain, providing a major fragment ion corresponding to the core structure of the molecule.
Piperazine Ring Fragmentation: The fragmentation of the piperazine ring itself can yield diagnostic ions. The presence of the N-oxide functionalities would alter the fragmentation pathways typically observed for piperazine derivatives, leading to unique product ions that confirm the nature and location of the oxidation. researchgate.net
Stepwise Losses: Sequential losses of small molecules from the precursor ion can help map the structure. For instance, the loss of oxygen atoms or hydroxyl radicals from the N-oxide groups would be a key indicator of the dioxide structure.
By comparing the MS/MS spectrum of this compound with that of the unmodified Posaconazole, analysts can pinpoint the structural differences and confirm the identity of the derivative. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides information on mass and connectivity through fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive view of the complete molecular structure in solution or solid state. It maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing definitive evidence of atomic connectivity and spatial relationships. nih.gov
One-dimensional (1D) NMR experiments, ¹H and ¹³C NMR, are fundamental for structural elucidation.
¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which indicates adjacent protons. For this compound, the oxidation of the piperazine nitrogens would induce significant downfield shifts for the adjacent protons on the piperazine ring carbons compared to their positions in the parent Posaconazole molecule. This is due to the deshielding effect of the electronegative oxygen atoms.
¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon environments. Similar to the proton spectrum, the carbon atoms within the piperazine dioxide ring, particularly those bonded directly to the oxidized nitrogens (α-carbons), would exhibit a notable downfield shift relative to the corresponding signals in Posaconazole. chemicalbook.com
Comparing the ¹H and ¹³C NMR spectra of the derivative to reference spectra of Posaconazole allows for rapid identification of the modified region of the molecule. chemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei. slideshare.netprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the proton-proton connectivity within the piperazine ring and confirm the spin systems throughout the entire molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This experiment would definitively assign the proton signals to their corresponding carbon signals, which is especially important in the crowded regions of the spectrum. For this compound, it would confirm the downfield-shifted ¹H signals on the piperazine ring are attached to the downfield-shifted ¹³C signals. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons (typically within 5 Å). nih.govslideshare.net This experiment is vital for determining the stereochemistry and 3D conformation of the molecule, including the relative orientation of the piperazine dioxide ring with respect to the rest of the structure. researchgate.net
Table 2: Application of 2D NMR for Structural Confirmation of this compound
| 2D NMR Experiment | Purpose | Expected Key Information |
|---|---|---|
| COSY | Maps ¹H-¹H J-coupling networks | Confirms proton connectivity within the piperazine ring and other aliphatic/aromatic systems. |
| HSQC | Correlates protons to their directly attached carbons | Assigns specific ¹H signals to their corresponding ¹³C signals in the modified piperazine ring. researchgate.net |
| HMBC | Shows long-range ¹H-¹³C correlations (2-4 bonds) | Confirms the connectivity of the piperazine dioxide moiety to the main Posaconazole backbone. |
| NOESY | Identifies protons close in 3D space | Elucidates the stereochemistry and conformational preferences of the molecule. nih.gov |
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to probe the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending).
For this compound, the FTIR spectrum would be compared to that of Posaconazole. While many peaks would be similar, corresponding to the shared core structure (e.g., carbonyl stretches, aromatic C-H bends), the key difference would be the appearance of new, characteristic absorption bands. researchgate.net Specifically, the formation of the N-oxide bonds in the piperazine dioxide moiety would give rise to new N-O stretching vibrations. These peaks typically appear in the 1300-950 cm⁻¹ region of the spectrum and would serve as a clear diagnostic marker for the oxidation of the piperazine nitrogen atoms. Changes in the fingerprint region (below 1500 cm⁻¹) would also provide evidence of the structural modification.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Posaconazole |
| This compound |
| Piperazine |
| Piperazine hexahydrate |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic absorption of infrared radiation. For a complex molecule like this compound, IR spectroscopy would be instrumental in confirming the presence of key structural features.
While specific IR spectra for this compound are not available, an analysis of the parent compound, posaconazole, reveals characteristic peaks that would be expected to be present in the derivative. These include absorptions corresponding to the various functional groups present in the posaconazole molecule. The introduction of the dioxide moiety on the piperazine ring would likely introduce new, strong absorption bands characteristic of N-oxides, typically observed in the 950-970 cm⁻¹ region. However, without experimental data for this compound, this remains a theoretical projection.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture, assessing purity, and isolating specific compounds. For a pharmaceutical compound like this compound, HPLC and LC-MS are indispensable tools.
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and quantification. A multitude of HPLC methods have been developed for the analysis of posaconazole in bulk drug and pharmaceutical formulations. These methods typically employ reversed-phase columns and a variety of mobile phases, often consisting of acetonitrile (B52724) or methanol (B129727) mixed with water or a buffer solution.
A Chinese patent (CN108794457A) describes an HPLC method for analyzing impurities in posaconazole, which could potentially be adapted for the analysis of this compound. google.com This method utilizes an octadecyl silane (B1218182) bonded silica (B1680970) gel column with a gradient elution of 0.01% trifluoroacetic acid in water and 0.01% trifluoroacetic acid in acetonitrile, with detection at 210 nm. google.com
Another study details a stability-indicating HPLC method for posaconazole using a C18 column with a mobile phase of 0.01N potassium dihydrogen phosphate (B84403) and acetonitrile (57.4:42.6% v/v) at a flow rate of 1.11 mL/min and detection at 220 nm. researchgate.net In this method, posaconazole had a retention time of 3.663 minutes. researchgate.net Yet another method reports a retention time of approximately 8.5 minutes for posaconazole using a mobile phase of methanol and water (75:25, v/v) on a C8 column. researchgate.netnih.gov
It is important to emphasize that the retention time of this compound would differ from that of posaconazole due to the increased polarity imparted by the dioxide groups. The specific retention time would need to be determined experimentally.
Table 1: Representative HPLC Methods for Posaconazole Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Posaconazole (min) | Reference |
| Octadecyl silane bonded silica gel | Gradient of 0.01% TFA in water and 0.01% TFA in acetonitrile | 1.0 | 210 | Not Specified | google.com |
| Symmetry C18 | 0.01N KH₂PO₄ and Acetonitrile (57.4:42.6 v/v) | 1.11 | 220 | 3.663 | researchgate.net |
| Shim-pack C8 | Methanol and Water (75:25 v/v) | 1.0 | 260 | ~8.5 | researchgate.netnih.gov |
This table presents data for the parent compound, posaconazole, as specific HPLC data for this compound is not available.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for identifying and quantifying compounds.
For the analysis of posaconazole, LC-MS methods have been developed, often for therapeutic drug monitoring in plasma samples. One such method utilized a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. nih.gov The fragmentation of the protonated posaconazole molecule ([M+H]⁺ at m/z 701.4) was studied, revealing characteristic product ions. nih.gov
A Chinese patent (CN107540665A) also discloses an HPLC detection method for posaconazole and its impurities, which could be applicable to this compound. google.com This method involves preparing a sample solution by reacting posaconazole with aqueous hydrogen peroxide, followed by HPLC separation. google.com The formation of an N-oxide impurity is plausible under such oxidative conditions.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its specific molecular weight. The fragmentation pattern would also be unique, likely involving the loss of the oxygen atoms from the piperazine dioxide ring, in addition to the fragmentation pathways observed for the parent posaconazole molecule. However, without experimental LC-MS data for this compound, these remain theoretical considerations.
Investigation of Degradation Pathways and Mechanistic Formation of Posaconazole Piperazine Dioxide
Oxidative Degradation Mechanisms of the Posaconazole (B62084) Core Structure
The chemical stability of posaconazole is significantly influenced by oxidative stress, with degradation pathways primarily centered on the molecule's core structure. Research indicates that while the drug is relatively stable against hydrolysis and thermolysis, it is susceptible to oxidation. researchgate.netsci-hub.se This vulnerability leads to the formation of several degradation products, which have been identified and characterized through various analytical techniques. researchgate.net
Specific Role of the Piperazine (B1678402) Moiety in Susceptibility to Oxidation
The piperazine ring, located centrally within the posaconazole molecule, is the principal site of oxidative degradation. nih.govresearchgate.net This susceptibility is attributed to the chemical nature of the piperazine moiety itself. Molecular modeling studies have been employed to calculate the highest occupied molecular orbital (HOMO) and electrostatic potential changes to identify the most probable oxidation sites. sci-hub.se
These calculations revealed that the two nitrogen atoms within the piperazine ring, designated as N19 and N22, are the most susceptible to oxidation. sci-hub.se The analysis of electrostatic potential variation between the ground state and the oxidized state showed the most significant charge variation occurred at these nitrogen atoms, making them the most likely points for the initial oxidative attack. sci-hub.se This intrinsic reactivity of the piperazine nitrogens makes this part of the molecule the focal point for the formation of oxidative degradants. researchgate.netnih.gov
Formation of Mono- and Di-N-Oxides of the Piperazine Ring
Oxidative stress on the posaconazole molecule leads directly to the formation of N-oxides at the piperazine ring. The process involves the insertion of oxygen atoms at the susceptible nitrogen sites. researchgate.net This results in the generation of specific degradation products, namely Posaconazole Mono-N-Oxide and Posaconazole Piperazine Dioxide, which is the di-N-oxide impurity. daicelpharmastandards.comskpharmatech.indaicelpharmastandards.com
In forced degradation studies, high-resolution mass spectrometry has detected degradation products with mass-to-charge ratios (m/z) of 717 and 733. sci-hub.se These values correspond to the addition of one and two oxygen atoms to the parent posaconazole molecule, confirming the formation of mono- and di-N-oxide derivatives, respectively. sci-hub.se The di-oxide impurity, this compound, is chemically identified as 1-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)-4-(4-(1-((2S,3S)-2-hydroxypentan-3-yl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)piperazine 1,4-dioxide. simsonpharma.com
Influence of Environmental and Stress Conditions on Degradation Kinetics
The rate and extent of posaconazole degradation are heavily influenced by external environmental and stress factors. Specific conditions involving oxidizing agents, light, temperature, and pH have been shown to accelerate the formation of degradants, including this compound.
Effects of Oxidizing Agents (e.g., Peroxides)
Forced degradation studies confirm that posaconazole is highly susceptible to oxidizing agents like hydrogen peroxide (H₂O₂). researchgate.netsci-hub.se In one study, a 3% solution of hydrogen peroxide was used to induce oxidative degradation, leading to the formation of multiple degradation products. oup.comnih.gov The kinetics of this oxidative degradation have been reported to follow a second-order reaction model under various tested conditions, including different concentrations of the oxidizing agent. sci-hub.se
The table below summarizes the degradation of posaconazole in the presence of 1.2% H₂O₂ over time, as observed in one kinetic study. sci-hub.se
| Time (hours) | Posaconazole Remaining (%) | Degradation Products Formed (%) |
| 0 | 100 | 0 |
| 9 | 85.4 | 13.5 |
| 24 | 77.1 | 20.3 |
| 35 | 72.5 | 22.8 |
| 48 | 68.6 | 24.5 |
| 57 | 66.0 | 25.4 |
| 72 | 62.1 | 26.2 |
| 81 | 61.0 | 26.6 |
Data is derived from a study analyzing the oxidative degradation kinetics of posaconazole. sci-hub.se
Impact of Light Exposure (Photodegradation)
Exposure to light, particularly ultraviolet radiation, is another critical factor in the degradation of posaconazole. oup.comnih.gov Studies involving the exposure of a methanolic solution of posaconazole to UV-C radiation (254 nm) have demonstrated the drug's susceptibility to photolysis. oup.comnih.gov This photodegradation process was found to follow first-order kinetics. oup.comnih.gov The degradation products formed under these conditions included derivatives with modifications to the central piperazine ring. oup.comnih.gov
The table below illustrates the percentage of posaconazole degradation over time upon exposure to UV-C light. nih.gov
| Exposure Time (minutes) | Degradation (%) |
| 0 | 0 |
| 15 | 15 |
| 30 | 28 |
| 45 | 35 |
| 60 | 42 |
| 90 | 55 |
| 120 | 60 |
Data represents the susceptibility of posaconazole to photolytic stress conditions. nih.gov
Role of Temperature and pH in Degradation Profiles
Temperature and pH are crucial parameters that influence the stability and degradation pathways of posaconazole. While the drug shows general stability against thermal stress alone, temperature significantly affects the kinetics of oxidative degradation. researchgate.netsci-hub.se Studies have shown that the oxidative degradation reaction follows second-order kinetics across different temperatures. sci-hub.se
Similarly, pH plays a role in the degradation profile. Although posaconazole is stable against simple acid and base hydrolysis, the pH of the environment can influence the rate of oxidative degradation. sci-hub.se The absorption of certain posaconazole formulations is known to be pH-dependent, and stress testing has evaluated stability across various pH levels. sci-hub.senih.govnih.gov
The kinetic order of oxidative degradation has been determined under various conditions, as summarized in the table below. sci-hub.se
| Condition | Parameter | Kinetic Order |
| H₂O₂ Concentration | 0.6% | Second-order |
| 1.2% | Second-order | |
| 1.8% | Second-order | |
| Temperature | 25 °C | Second-order |
| 35 °C | Second-order | |
| 45 °C | Second-order | |
| pH | 4.0 | Second-order |
| 7.0 | Second-order | |
| 9.0 | Second-order |
This table summarizes findings from a study on the kinetics of posaconazole oxidative degradation. sci-hub.se
Theoretical and Computational Chemistry Approaches to Degradation Mechanisms
The elucidation of degradation pathways for complex pharmaceutical molecules like posaconazole is a significant challenge. The formation of impurities such as this compound can occur under stress conditions, particularly oxidation. researchgate.netsci-hub.se While experimental methods can identify such degradation products, understanding the precise mechanistic steps of their formation requires a molecular-level perspective. Theoretical and computational chemistry provides a powerful toolkit to investigate these mechanisms, offering insights into electronic properties, reaction energetics, and conformational dynamics that are often inaccessible through experimental means alone. Studies have successfully used these methods to probe the stability of posaconazole, suggesting that its degradation often initiates with the breakdown of the central piperazine ring. researchgate.netsci-hub.seresearchgate.net
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO energies) for Electron Transfer
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability; a smaller gap generally implies higher reactivity. rad-proceedings.org
In the context of posaconazole degradation, FMO analysis is instrumental in identifying the molecular sites most susceptible to oxidative attack. The formation of this compound is an oxidative process where the nitrogen atoms of the piperazine ring are oxidized. Computational studies using Density Functional Theory (DFT) have been employed to calculate the electronic properties of posaconazole. researchgate.netresearchgate.net Molecular modeling used to calculate HOMO changes suggests that the degradation of posaconazole begins at the piperazine ring. researchgate.netsci-hub.seresearchgate.net The location of the HOMO indicates the most electron-rich region of the molecule and, therefore, the most probable site for an initial electrophilic attack by an oxidizing agent. The electron density of the HOMO is significantly located on the piperazine moiety, making its nitrogen atoms prime candidates for electron transfer to an oxidant, initiating the N-oxidation process that leads to the dioxide derivative.
Table 1: Key FMO Descriptors in Reactivity Analysis
| Descriptor | Definition | Significance in Degradation |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy value indicates a greater propensity to donate electrons to an oxidant. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy value indicates a greater propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap suggests lower kinetic stability and higher chemical reactivity, making the molecule more susceptible to degradation. |
| Electron Affinity (A) | Energy released when an electron is added to a neutral molecule. Related to LUMO energy (A ≈ -ELUMO). | Indicates the molecule's ability to be reduced. |
| Ionization Potential (I) | Energy required to remove an electron from a neutral molecule. Related to HOMO energy (I ≈ -EHOMO). | Indicates the molecule's ability to be oxidized. |
Electrostatic Potential Surface Analysis in Reaction Pathway Predictions
Electrostatic Potential Surface (ESP), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable computational tool for predicting reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. tandfonline.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and correspond to nucleophilic sites, which are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and represent electrophilic sites, attractive to nucleophiles.
For the degradation of posaconazole to its piperazine dioxide derivative, ESP analysis can precisely predict the initial point of interaction with an oxidizing agent. Computational studies on posaconazole and related structures have shown significant negative potential localized around the heteroatoms, particularly the nitrogen atoms of the piperazine ring and the oxygen atoms. researchgate.nettandfonline.com This high electron density makes the piperazine nitrogens highly susceptible to attack by electrophilic oxygen species (e.g., from peroxides or other oxidants). ESP analysis thus corroborates the findings from FMO theory, providing a clear, visual prediction that the oxidative degradation pathway is highly likely to be initiated at the piperazine nitrogen atoms, leading directly to the formation of N-oxide intermediates and ultimately the piperazine dioxide product. researchgate.netsci-hub.se
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses in Piperazine Chemistry
The reactivity of a specific functional group within a large molecule like posaconazole is not solely determined by its intrinsic electronic properties but also by its local microenvironment, which is shaped by non-covalent interactions (NCIs). These interactions include hydrogen bonds, van der Waals forces, and steric repulsions. tandfonline.com The Reduced Density Gradient (RDG) method is a computational technique used to visualize and characterize these weak and non-covalent interactions based on electron density (ρ) and its gradient. nih.gov RDG analysis generates isosurfaces where different colors signify different interaction types: blue for strong attractive interactions (hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. tandfonline.commdpi.com
While specific RDG studies on the degradation of posaconazole are not widely published, the application of this method to other piperazine-containing compounds provides significant insight. mdpi.comjksus.org These analyses reveal how intramolecular NCIs can dictate the conformation of the piperazine ring (e.g., stabilizing a specific chair or boat conformation) and influence the accessibility of its nitrogen atoms. mdpi.com In posaconazole, the complex side chains can fold back, creating a network of intramolecular interactions that may either sterically hinder the piperazine nitrogens from an external oxidant or, conversely, induce a conformation that makes them more exposed. By mapping the NCI landscape, RDG analysis can help explain the kinetic feasibility of the oxidation reaction, adding a crucial layer of structural context to the electronic predictions from FMO and ESP analyses.
| Strong Attraction (Hydrogen Bond) | Blue | Negative (large) | Indicates strong, attractive interactions like hydrogen bonds or halogen bonds. |
Molecular Dynamics Simulations for Conformational Stability and Reactivity
While FMO, ESP, and RDG analyses provide static pictures of electronic and structural properties, molecules are dynamic entities. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomic motions of a molecule over time, offering powerful insights into its conformational flexibility, stability, and dynamic behavior. ijpas.org Several MD studies have been conducted on posaconazole, primarily to understand its stability and interactions within biological systems. tandfonline.comijpas.orgnih.govnih.gov
In the context of degradation, MD simulations are crucial for assessing the conformational accessibility of the piperazine ring. The reactivity of the piperazine nitrogens towards an oxidant depends on whether they are sterically accessible. MD simulations can reveal the range of conformations posaconazole adopts in solution, the time spent in each conformation, and the solvent exposure of the piperazine moiety. A simulation could demonstrate that certain vibrational modes or conformational transitions transiently expose the nitrogen atoms, creating a window of opportunity for oxidative attack. By analyzing the trajectory of a simulation, researchers can identify the dominant and most stable conformations and assess whether these conformations favor or disfavor the approach of a reactant to the piperazine ring, thereby providing a dynamic perspective on the molecule's susceptibility to degradation.
Table 3: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Relevance to Reactivity and Degradation |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand backbone atoms from a reference structure over time. | A stable, low RMSD value suggests the molecule has reached an equilibrated and stable conformation. Large fluctuations can indicate instability. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible regions of the molecule. High RMSF in the piperazine region could imply easier access for a reactant. |
| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Changes in Rg can indicate conformational unfolding or folding, which alters the accessibility of reactive sites. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | A higher SASA for the piperazine ring indicates greater exposure to the environment and potential reactants like oxidants. |
Analytical Method Development and Validation for Impurity Profiling of Posaconazole Piperazine Dioxide
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of a drug substance and drug product over time. Such methods are crucial for determining the shelf-life and storage conditions of pharmaceutical products.
Method Specificity and Selectivity for Posaconazole (B62084) Piperazine (B1678402) Dioxide Detection
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances.
For Posaconazole Piperazine Dioxide, a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method would be developed. The specificity and selectivity of the method would be demonstrated by its ability to separate the this compound peak from Posaconazole itself and other potential degradation products. This is typically achieved by subjecting a sample containing Posaconazole to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential impurities. The resulting chromatogram should show distinct, well-resolved peaks for each component, including the putative this compound. Peak purity analysis, often performed using a photodiode array (PDA) detector, is essential to confirm that the analyte peak is not co-eluting with other substances.
Quantitative Analysis Using Reference Standards and Calibration Curves
For the quantitative analysis of this compound, a certified reference standard of the compound would be required. This standard is used to prepare a series of solutions of known concentrations. These solutions are then analyzed using the developed analytical method to construct a calibration curve. The calibration curve is a plot of the analytical signal (e.g., peak area in chromatography) versus the concentration of the analyte. A linear relationship is expected within a specific concentration range. The concentration of this compound in unknown samples can then be determined by interpolating its analytical signal on this curve. The accuracy of the method is confirmed by comparing the measured concentrations of quality control samples against their known values.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods for impurities. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of diluted solutions of known concentration. For an impurity like this compound, the LOQ must be low enough to allow for the accurate measurement of the impurity at levels that comply with regulatory requirements (e.g., as specified by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use - ICH).
Robustness and Ruggedness of Analytical Procedures
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The robustness of the method for analyzing this compound would be assessed by systematically varying these parameters and observing the effect on the analytical results, such as peak resolution, retention time, and analyte quantitation.
Ruggedness , on the other hand, refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. This ensures that the analytical method is transferable and will produce consistent results when used by different personnel in different environments.
Mass Balance Studies in Forced Degradation Experiments
Mass balance is an important part of forced degradation studies. The principle of mass balance is to ensure that the sum of the decrease in the drug substance concentration and the increase in the concentration of all degradation products is close to 100% of the initial concentration. In the context of this compound, a mass balance study would involve subjecting Posaconazole to forced degradation and then analyzing the stressed samples. The amount of Posaconazole that has degraded should be accounted for by the amount of impurities formed, including this compound. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been identified and quantified, and that the analytical method is stability-indicating.
Advanced Research Perspectives and Broader Implications in Pharmaceutical Chemistry
Development of Novel Synthetic Strategies for Impurity Standard Generation
The generation of impurity standards is a critical prerequisite for the accurate identification, quantification, and toxicological assessment of impurities in active pharmaceutical ingredients (APIs). For Posaconazole (B62084) Piperazine (B1678402) Dioxide, a targeted synthetic approach is necessary to produce a reference standard of high purity.
A plausible synthetic route would involve the controlled oxidation of posaconazole. This could be achieved using a variety of oxidizing agents, with careful selection to favor the formation of the piperazine dioxide moiety while minimizing degradation of other sensitive functional groups within the posaconazole molecule. Milder oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), under controlled temperature and pH conditions, would be initial candidates for this transformation.
The synthesis would likely proceed in a multi-step fashion, potentially involving protection of reactive sites on the posaconazole molecule, followed by the targeted oxidation of the piperazine ring, and subsequent deprotection to yield the desired Posaconazole Piperazine Dioxide. Purification of the final product would be a significant challenge, likely requiring advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve the requisite purity for a reference standard.
| Step | Description | Key Considerations |
| 1. Starting Material | High-purity Posaconazole | Characterization of starting material purity is crucial. |
| 2. Protection (Optional) | Protection of sensitive functional groups | May be necessary to prevent unwanted side reactions. |
| 3. Oxidation | Controlled oxidation of the piperazine ring | Selection of appropriate oxidizing agent and reaction conditions. |
| 4. Deprotection (if applicable) | Removal of protecting groups | Must be achieved without degrading the target molecule. |
| 5. Purification | Isolation and purification of the final product | Preparative HPLC or other advanced chromatographic techniques. |
| 6. Characterization | Structural confirmation of the synthesized standard | NMR, Mass Spectrometry, and other spectroscopic methods. |
Comparative Degradation Studies with Other Triazole Antifungal Agents Bearing Similar Moieties
To gain a broader understanding of the degradation pathways leading to the formation of this compound, comparative studies with other triazole antifungal agents containing a piperazine ring are invaluable. Itraconazole and ketoconazole, for instance, also feature a piperazine moiety and are susceptible to oxidative degradation. nih.gov
Forced degradation studies under various stress conditions (oxidative, thermal, photolytic, and hydrolytic) would be conducted on posaconazole and these analogous compounds. The degradation products would be meticulously analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of piperazine N-oxides and other related impurities.
These comparative studies would help elucidate whether the formation of a piperazine dioxide is a common degradation pathway for this class of compounds or if it is specific to the unique structural features of posaconazole. The electronic and steric environment of the piperazine ring in each molecule will likely play a significant role in its susceptibility to oxidation.
| Triazole Antifungal | Piperazine Moiety Present | Potential for Piperazine Oxidation | Key Structural Difference |
| Posaconazole | Yes | High | Extended side chain with a furan ring. |
| Itraconazole | Yes | High | Dioxolane ring and a different side chain. |
| Ketoconazole | Yes | High | Imidazole and acetyl groups. nih.gov |
Mechanistic Insights into Oxidation of Substituted Piperazine Rings in Organic Chemistry
The formation of this compound is fundamentally a process of oxidation of the two nitrogen atoms within the piperazine ring. The mechanism of this oxidation is of significant interest in organic chemistry.
The reaction likely proceeds through a stepwise oxidation. The first step would involve the formation of a mono-N-oxide, a common metabolic and degradation pathway for piperazine-containing compounds. This initial oxidation would likely occur at the more sterically accessible and electron-rich nitrogen atom. Subsequent oxidation of the second nitrogen atom would then lead to the formation of the piperazine dioxide.
The reaction mechanism can be influenced by several factors, including the nature of the oxidant, the solvent system, pH, and the presence of catalysts. Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathway, determine the transition state energies, and predict the most likely mechanism. These computational approaches can provide valuable insights into the electronic and steric factors that govern the reactivity of the piperazine ring in posaconazole.
Application of Chemometrics and Multivariate Analysis in Degradation Studies
The analysis of degradation studies can generate vast and complex datasets. Chemometrics and multivariate analysis offer powerful tools to extract meaningful information from this data. nih.govresearchgate.netnih.gov By applying these techniques to the forced degradation studies of posaconazole, a more comprehensive understanding of the formation of this compound can be achieved.
Principal Component Analysis (PCA) could be used to identify patterns and correlations in the data, revealing relationships between different stress conditions and the formation of various degradation products. Design of Experiments (DoE) is another valuable chemometric tool that can be used to systematically investigate the influence of multiple factors (e.g., temperature, pH, oxidant concentration) on the rate and extent of this compound formation. scispace.com This approach allows for the efficient optimization of experimental conditions and the development of a robust understanding of the degradation process.
| Chemometric Tool | Application in Degradation Studies | Expected Outcome |
| Principal Component Analysis (PCA) | Analysis of complex LC-MS data from forced degradation studies. | Identification of key degradation trends and correlations between impurities. |
| Design of Experiments (DoE) | Systematic investigation of the factors influencing degradation. | A predictive model for the formation of this compound. |
| Multivariate Curve Resolution (MCR) | Deconvolution of overlapping chromatographic peaks. | More accurate quantification of individual degradation products. |
Future Directions in Predictive Modeling of Degradation Pathways and Impurity Formation
Predictive modeling represents a promising frontier in the proactive management of pharmaceutical impurities. By leveraging computational tools, it may be possible to predict the likelihood of formation of degradation products like this compound under various conditions.
Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of triazole antifungals with their susceptibility to piperazine oxidation. Machine learning algorithms, trained on extensive datasets from degradation studies, could also be employed to predict degradation pathways and impurity profiles. mdpi.com
The ultimate goal of these predictive modeling efforts is to enable a "Quality by Design" (QbD) approach to drug development. By understanding and predicting impurity formation, pharmaceutical scientists can design more stable formulations and manufacturing processes, ultimately ensuring the quality and safety of the final drug product.
Q & A
Q. What are the common synthetic strategies for incorporating piperazine moieties into antifungal agents like posaconazole?
Piperazine integration into drug scaffolds typically involves nucleophilic substitution, Mannich reactions, or coupling reactions. For example, benzoic acid derivatives can undergo sequential acylation, bromination, and esterification to yield piperazine-containing intermediates, as demonstrated in the synthesis of 2-phenylpiperazine derivatives . Palladium-catalyzed cross-coupling reactions are also effective for attaching aryl groups to piperazine rings . Optimization of reaction conditions (e.g., solvent choice, temperature, and reagent ratios) is critical to achieving high yields and purity .
Q. How are spectroscopic techniques employed to confirm the structural integrity of piperazine-containing compounds during synthesis?
Structural validation of piperazine derivatives relies on multimodal spectroscopic analysis:
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching in piperazine rings at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns and ring conformation (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .
- GC-MS/HPLC : Assesses purity and molecular weight consistency .
- X-ray Crystallography : Resolves 3D configurations of crystalline derivatives .
Q. What pharmacological mechanisms underlie the bioactivity of posaconazole's piperazine component?
The piperazine ring in posaconazole enhances pharmacokinetic properties by improving solubility and membrane permeability. Electrochemical studies reveal that the deprotonated piperazine group acts as an electroactive site, facilitating oxidation reactions critical to antifungal activity. The pH-dependent dissociation of the piperazine proton (pKa ~3.6) influences its redox behavior, with higher oxidation currents observed at alkaline pH . Piperazine derivatives also modulate cytochrome P450 enzymes, impacting drug metabolism and selectivity .
Advanced Research Questions
Q. How can researchers design experiments to analyze the pH-dependent electrochemical behavior of posaconazole's piperazine ring?
- Experimental Design : Use cyclic voltammetry (CV) or differential pulse voltammetry (DPV) across a pH range (e.g., 2–12) to track oxidation peaks. Buffer solutions (e.g., phosphate or acetate) maintain consistent ionic strength .
- Data Interpretation : Correlate peak potential shifts with protonation states. For posaconazole, the oxidation peak shifts anodically with increasing pH due to deprotonation of the piperazine nitrogen .
- Validation : Compare experimental results with computational models (e.g., density functional theory) to confirm reaction pathways .
Q. What methodologies are used to evaluate the impact of piperazine substituent modifications on drug efficacy and selectivity?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogenation, alkylation) on the piperazine ring. Test antifungal activity using MIC (Minimum Inhibitory Concentration) assays against Candida or Aspergillus strains .
- Pharmacokinetic Profiling : Assess solubility, logP, and plasma protein binding via shake-flask assays and HPLC. Piperazine derivatives with methyl or fluoro substituents often show enhanced metabolic stability .
- CYP Inhibition Assays : Use human liver microsomes to evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4), which influence drug-drug interactions .
Q. How can contradictory kinetic data in piperazine-related reaction pathways be resolved through mechanistic modeling?
- Case Study : Conflicting CO₂ absorption kinetics in piperazine solutions (e.g., discrepancies in rate constants for carbamate formation) can be addressed by:
- Extended Kinetic Models : Incorporate all possible reaction pathways (e.g., zwitterion vs. termolecular mechanisms) and validate against stopped-flow spectrophotometry or NMR data .
- Sensitivity Analysis : Identify dominant pathways (e.g., CO₂ reaction with free piperazine vs. protonated species) using parameter estimation tools like Aspen Custom Modeler .
- Statistical Validation : Apply Bayesian regression to avoid overfitting, particularly when equilibrium constants (k₁–k₇) produce non-physical complex solutions .
Methodological Notes
- Data Contradictions : When kinetic or thermodynamic data conflict (e.g., CO₂ loading predictions), prioritize models validated under experimental conditions (e.g., pH 8–10 for piperazine-carbamate stability) .
- Electrochemical Optimization : For posaconazole analogs, maintain pH > pKa to ensure piperazine deprotonation, maximizing redox activity .
- Synthetic Pitfalls : Avoid diethyl ether in piperazine reactions due to poor solubility; use aqueous or ethylene glycol systems instead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
